Naphthalen-2-ylcyanamide
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Overview
Description
Naphthalen-2-ylcyanamide is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system with a cyanamide group attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-2-ylcyanamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-ylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-2-ylcarbamide.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The cyanamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Naphthalen-2-ylcarbamide
Reduction: Naphthalen-2-ylamine
Substitution: Various substituted naphthalenes depending on the reagents used
Scientific Research Applications
Naphthalen-2-ylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-2-ylcyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Naphthalen-2-ylcyanamide can be compared with other naphthalene derivatives, such as:
Naphthalen-1-ylcyanamide: Similar structure but with the cyanamide group at the 1-position.
2-Naphthol: A hydroxyl group at the 2-position instead of a cyanamide group.
Naphthalen-2-ylamine: An amine group at the 2-position instead of a cyanamide group.
Uniqueness: this compound is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.
Properties
CAS No. |
116120-22-0 |
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Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
naphthalen-2-ylcyanamide |
InChI |
InChI=1S/C11H8N2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H |
InChI Key |
ZKBKZMHZLLGFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC#N |
Origin of Product |
United States |
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